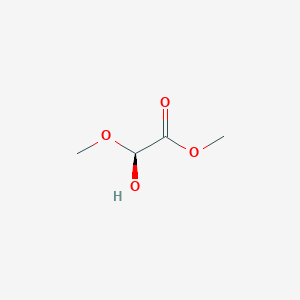

methyl (2S)-2-hydroxy-2-methoxyacetate

Description

Contextual Significance of Chiral α-Hydroxy-α-Methoxy Esters in Chemical Research

Chiral α-hydroxy esters are fundamental structural motifs found in a multitude of natural products and pharmaceutically active compounds researchgate.net. The ability to synthesize these compounds in an enantiomerically pure form is a significant objective in organic chemistry. The presence of an additional α-methoxy group, as seen in methyl (2S)-2-hydroxy-2-methoxyacetate, provides a stable, yet reactive, handle that differentiates it from simpler α-hydroxy esters. This hemiacetal structure effectively serves as a protected and chirally defined equivalent of highly reactive glyoxylate (B1226380) esters. This class of compounds is crucial for constructing complex molecular architectures, enabling chemists to build stereocenters with high precision, which is essential for the biological activity of many therapeutic agents.

Historical Perspective on the Utilization of Glyoxylic Acid Derivatives in Stereoselective Transformations

The use of glyoxylic acid and its derivatives has a long history in organic synthesis. Glyoxylate esters, with their electrophilic aldehyde functionality, have been widely used as enophiles in asymmetric ene reactions and as dienophiles in Diels-Alder reactions to produce α-hydroxy esters wikipedia.org. Early research focused on using chiral auxiliaries attached to the glyoxylate to induce stereoselectivity. A significant advancement came with the development of chiral Lewis acid catalysts that could facilitate highly enantioselective additions of nucleophiles to prochiral glyoxylate esters wikipedia.org. These historical developments set the stage for the creation of more sophisticated reagents like this compound, which has the chirality pre-installed, offering a reliable and predictable source of asymmetry for stereoselective synthesis.

Structural Characteristics and Fundamental Reactivity Profile as a Chiral Synthon

This compound, with the chemical formula C4H8O4, is structurally a methyl ester of 2-hydroxy-2-methoxyacetic acid scbt.comchemicalbook.com. Its CAS number is 19757-97-2 scbt.com. A key structural feature is its existence as a methyl hemiacetal of methyl glyoxylate google.comcymitquimica.com. This characteristic is central to its reactivity profile.

Key Structural and Physical Characteristics:

Molecular Formula : C4H8O4 scbt.com

Molecular Weight : 120.10 g/mol scbt.com

Appearance : Colorless to pale yellow liquid cymitquimica.com

Chirality : Possesses a single stereocenter at the C2 position with an (S)-configuration.

As a chiral synthon, its fundamental reactivity is dominated by its nature as a glyoxylate equivalent. The central carbon atom is highly electrophilic. In the presence of nucleophiles, the methoxy (B1213986) group can act as a leaving group, particularly after activation of the adjacent hydroxyl group. This allows for the stereoselective introduction of a wide range of substituents at the chiral center. For example, it undergoes reactions with nitrogen nucleophiles, such as β-amino alcohols, where the methoxy group is displaced to form new carbon-nitrogen bonds, leading to the synthesis of complex amino acid derivatives and heterocyclic structures researchgate.netscielo.org.mx. This reactivity makes it a valuable precursor for creating chiral α-substituted α-hydroxy esters.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has been directed primarily towards its application in the synthesis of high-value, biologically active molecules.

One of the most significant applications is its use as a key chemical reagent in the synthesis of derivatives of Bryostatin 1 chemicalbook.comchemicalbook.com. Bryostatin 1 is a complex macrolide natural product known to be a potent modulator of protein kinase C (PKC) and has been investigated for its potential in cancer therapy chemicalbook.comchemicalbook.com. The use of this specific chiral synthon allows for the precise installation of a required stereocenter in the complex architecture of the Bryostatin analogues.

Another major research area involves its reaction with various nucleophiles to create novel chiral compounds. A detailed study by Mancilla Percino and Cruz Hernandez investigated the reaction of methyl 2-hydroxy-2-methoxyacetate with a series of β-amino alcohols researchgate.netscielo.org.mx. These reactions, conducted under controlled pH, led to the formation of new acyclic diastereomeric α-amino-α-hydroxy esters as well as cyclic perhydro-1,4-oxazin-3-ones researchgate.netscielo.org.mx. This work highlights its utility in generating libraries of complex chiral molecules from simple starting materials.

Furthermore, its identity as a methyl glyoxylate methyl hemiacetal has led to its use in reactions where glyoxylic acid derivatives are traditionally employed, such as in the synthesis of allantoin by reaction with urea (B33335) google.com. This demonstrates its versatility as a stable and easy-to-handle substitute for the more reactive and unstable methyl glyoxylate.

Research Findings: Reaction with β-Amino Alcohols

The following table summarizes the results from the reaction of methyl 2-hydroxy-2-methoxyacetate with various β-amino alcohols, demonstrating its utility in generating new chiral compounds. The reactions were performed in a benzene/ethanol mixture with formic acid to control the pH, leading to acyclic products researchgate.netscielo.org.mx.

| β-Amino Alcohol Reactant | Product(s) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| N-methylethanolamine | methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | N/A | N/A |

| N-benzylethanolamine | methyl-2-[N-benzyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | 92 | N/A |

| (1R,2S)-(-)-ephedrine | methyl-2-{N-methyl-N-[(2R,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates | 90 | 60:40 |

| (1S,2S)-(+)-pseudoephedrine | methyl-2-{N-methyl-N-[(2S,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates | 90 | 80:20 |

Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

120.10 g/mol |

IUPAC Name |

methyl (2S)-2-hydroxy-2-methoxyacetate |

InChI |

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3/t3-/m0/s1 |

InChI Key |

OVJJVYHDJVQFSF-VKHMYHEASA-N |

Isomeric SMILES |

CO[C@@H](C(=O)OC)O |

Canonical SMILES |

COC(C(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2s 2 Hydroxy 2 Methoxyacetate and Its Enantiomers

Enantioselective Approaches to Methyl (2S)-2-Hydroxy-2-Methoxyacetate

The synthesis of the enantiomerically pure (2S)-form of methyl 2-hydroxy-2-methoxyacetate requires stereocontrolled methods. These approaches can be broadly categorized into catalytic asymmetric synthesis, biocatalytic and chemoenzymatic methods, and resolution of a racemic mixture.

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis aims to create the desired stereocenter directly from a prochiral precursor using a chiral catalyst. A plausible and efficient strategy for the synthesis of this compound is the asymmetric hydrogenation of a suitable prochiral ketoester, such as methyl 2-methoxy-2-oxoacetate. In this approach, a chiral metal complex, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), would catalyze the enantioselective reduction of the ketone functionality to the corresponding alcohol.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The general mechanism involves the coordination of the ketoester to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen from a hydrogen source to one of the enantiotopic faces of the carbonyl group. This leads to the preferential formation of one enantiomer of the product.

| Catalyst Type | Ligand Example | Precursor Substrate | Expected Product | Key Feature |

| Chiral Rhodium Complex | (R)-BINAP | Methyl 2-methoxy-2-oxoacetate | Methyl (2R)-2-hydroxy-2-methoxyacetate | High enantioselectivity in ketone reduction |

| Chiral Ruthenium Complex | (S)-BINAP | Methyl 2-methoxy-2-oxoacetate | This compound | High enantioselectivity in ketone reduction |

Biocatalytic and Chemoenzymatic Production Methods

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) are enzymes that can catalyze the asymmetric reduction of ketones to alcohols with high enantiopurity. For the production of this compound, a ketoreductase could be employed to reduce the prochiral ketoester, methyl 2-methoxy-2-oxoacetate.

The process would involve incubating the ketoester with a selected ketoreductase, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered KREDs, in the presence of a cofactor such as NADPH. The enzyme's chiral active site directs the hydride transfer from the cofactor to a specific face of the carbonyl group, leading to the formation of the (S)-enantiomer of the alcohol.

Chemoenzymatic methods combine enzymatic reactions with conventional chemical transformations. A potential chemoenzymatic route could involve the enzymatic reduction of the ketoester followed by a chemical step to modify or protect the resulting chiral alcohol.

| Enzyme | Substrate | Product | Cofactor | Advantage |

| Ketoreductase (KRED) | Methyl 2-methoxy-2-oxoacetate | This compound | NADPH | High enantioselectivity, mild reaction conditions |

Resolution-Based Preparations of Enantiopure Methyl 2-Hydroxy-2-Methoxyacetate

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. For racemic methyl 2-hydroxy-2-methoxyacetate, enzymatic kinetic resolution is a highly effective strategy. This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially react with one enantiomer of the racemate.

In a typical kinetic resolution, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting acylated product and the unreacted alcohol can then be separated by conventional chromatographic methods.

| Enzyme | Racemic Substrate | Acyl Donor | Products |

| Candida antarctica Lipase B (CALB) | (±)-Methyl 2-hydroxy-2-methoxyacetate | Vinyl Acetate (B1210297) | (R)-Methyl 2-acetoxy-2-methoxyacetate + (S)-Methyl 2-hydroxy-2-methoxyacetate |

| Pseudomonas cepacia Lipase (PCL) | (±)-Methyl 2-hydroxy-2-methoxyacetate | Isopropenyl Acetate | (R)-Methyl 2-acetoxy-2-methoxyacetate + (S)-Methyl 2-hydroxy-2-methoxyacetate |

Classical and Modern Synthetic Routes to Racemic Methyl 2-Hydroxy-2-Methoxyacetate

The preparation of the racemic form of methyl 2-hydroxy-2-methoxyacetate does not require stereocontrol and can be achieved through more straightforward synthetic methods.

Esterification and Functional Group Interconversions

A direct and common method for the synthesis of racemic methyl 2-hydroxy-2-methoxyacetate is the Fischer esterification of 2-hydroxy-2-methoxyacetic acid. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol.

Alternatively, transesterification can be employed, where another ester is converted to methyl 2-hydroxy-2-methoxyacetate by reaction with methanol in the presence of an acid or base catalyst.

| Reaction | Reactants | Catalyst | Product |

| Fischer Esterification | 2-Hydroxy-2-methoxyacetic acid, Methanol | H₂SO₄ | Racemic Methyl 2-hydroxy-2-methoxyacetate |

| Transesterification | Ethyl 2-hydroxy-2-methoxyacetate, Methanol | NaOCH₃ | Racemic Methyl 2-hydroxy-2-methoxyacetate |

Glyoxylate (B1226380) Reactivity in Precursor Synthesis

The structure of methyl 2-hydroxy-2-methoxyacetate, which is also known as methyl glyoxylate methyl hemiacetal, strongly suggests a synthetic route starting from methyl glyoxylate. The reaction of methyl glyoxylate with methanol results in the formation of the desired product. This reaction is an example of the nucleophilic addition of an alcohol to an aldehyde, forming a hemiacetal. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the glyoxylate, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the oxygen atom of methanol.

This method is attractive due to the commercial availability of methyl glyoxylate and the simplicity of the reaction.

Green Chemistry Principles in the Synthesis of Methyl 2-Hydroxy-2-Methoxyacetate

Current research provides a scarcity of information on the application of green chemistry principles to the synthesis of methyl 2-hydroxy-2-methoxyacetate. While general green methodologies are well-established, their specific application to this target molecule is not extensively reported.

Solvent-Free and Biphasic Reaction Systems

There is a notable lack of specific research detailing solvent-free or biphasic reaction systems for the direct synthesis of methyl 2-hydroxy-2-methoxyacetate. While some studies have utilized methyl 2-hydroxy-2-methoxyacetate as a reactant in solvent-free conditions for the synthesis of other compounds, the green synthesis of the title compound itself under these conditions is not well-documented. The development of such systems would be a significant advancement, as they would reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution.

Atom Economy and Sustainable Reagent Selection

A critical aspect of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. An ideal synthesis would have a 100% atom economy, meaning no atoms are wasted as byproducts. However, there is a lack of published data specifically calculating the atom economy of various synthetic routes to methyl 2-hydroxy-2-methoxyacetate.

Similarly, the selection of sustainable reagents for the synthesis of this compound is an area that requires further research. This would involve the use of renewable feedstocks, less hazardous chemicals, and reagents that can be recycled or are biodegradable. The exploration of biocatalysis, for instance, could offer a more sustainable route to this compound, potentially leading to higher enantioselectivity under milder reaction conditions.

Chemical Transformations and Reaction Mechanisms Involving Methyl 2s 2 Hydroxy 2 Methoxyacetate

Nucleophilic Additions to the Carbonyl and Hydroxyl Functionalities

The reactivity of methyl (2S)-2-hydroxy-2-methoxyacetate is dominated by the electrophilic nature of its ester carbonyl group and the nucleophilic/electrophilic duality of its hydroxyl group. The compound exists in equilibrium with its open-chain aldehyde form, methyl glyoxylate (B1226380), which is highly reactive toward nucleophiles.

Amidation and Esterification Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution.

Amidation: The reaction with primary or secondary amines leads to the formation of corresponding amides. This transformation typically requires heating or catalysis to proceed at a reasonable rate. The reaction mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol (B129727). For instance, reaction with urea (B33335) in the presence of an inorganic acid has been reported to form an intermediate that can undergo subsequent cyclization. google.com

Esterification: The hydroxyl group can undergo esterification with acylating agents like acid chlorides or anhydrides under basic conditions. Furthermore, the methyl ester can be converted to other esters via transesterification. This reaction is typically catalyzed by an acid or base and involves heating the substrate in an excess of the desired alcohol, shifting the equilibrium toward the new ester product.

Formation of Imines and Related Derivatives

This compound serves as a stable precursor to the highly reactive methyl glyoxylate. In solution, it exists in equilibrium with this aldehyde form. This aldehyde is readily attacked by primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds via a carbinolamine (or hemiaminal) intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comyoutube.com

The formation of these imines is a critical step, as they are often not isolated but are generated in situ to act as reactive intermediates in more complex transformations, such as the cycloaddition reactions discussed in section 3.2. uminho.ptwikipedia.org The rate of imine formation is highly pH-dependent, with optimal rates often observed under mildly acidic conditions (pH 4-5). libretexts.org

Reactions with β-Amino Alcohols Leading to Acyclic and Cyclic Compounds

The reaction of methyl 2-hydroxy-2-methoxyacetate with β-amino alcohols demonstrates the compound's ability to generate diverse molecular architectures depending on the reaction conditions. scielo.org.mx A study by Mancilla Percino and Cruz Hernandez detailed the reaction with various N-substituted ethanolamines. scielo.org.mxresearchgate.net

When the reaction is conducted in a solvent mixture of benzene/ethanol with formic acid, nucleophilic substitution of the methoxy (B1213986) group by the secondary amine of the β-amino alcohol occurs, leading to the formation of new acyclic compounds. scielo.org.mx Conversely, when the reaction is performed without a solvent, an intramolecular transamidation follows the initial substitution, resulting in the formation of cyclic compounds, specifically 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. scielo.org.mx

The reaction with chiral β-amino alcohols like (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine proceeds diastereoselectively, yielding mixtures of diastereomeric acyclic products. scielo.org.mxresearchgate.net

| β-Amino Alcohol Reactant | Reaction Conditions | Product(s) | Product Type |

|---|---|---|---|

| N-methylethanolamine | Benzene/Ethanol, HCOOH | methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | Acyclic |

| N-methylethanolamine | Neat (no solvent) | 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one | Cyclic |

| N-benzylethanolamine | Benzene/Ethanol, HCOOH | methyl-2-[N-benzyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate | Acyclic |

| N-benzylethanolamine | Neat (no solvent) | 2-hydroxy-4-benzylperhydro-1,4-oxazin-3-one | Cyclic |

| (1R,2S)-(-)-Ephedrine | Benzene/Ethanol, HCOOH | methyl-2-{N-methyl-N-[(2R,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates (diastereomeric mixture) | Acyclic |

| (1R,2S)-(-)-Ephedrine | Neat (no solvent) | (2S,5S,6R)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one | Cyclic |

Cycloaddition Reactions and Their Stereochemical Outcomes

Imines derived from this compound are valuable intermediates in cycloaddition chemistry, serving as building blocks for the synthesis of nitrogen-containing heterocyclic compounds.

Aza-Diels-Alder Reactions and Diastereoselectivity

The imines formed from glyoxylate esters are electron-deficient and can function as potent heterodienophiles in aza-Diels-Alder [4+2] cycloaddition reactions. rsc.org When reacted with electron-rich dienes, such as Danishefsky's diene, they yield substituted dihydropyridones, which are precursors to a wide range of nitrogen heterocycles. uminho.ptnih.govbeilstein-journals.org

The stereochemical outcome of these reactions can be controlled with a high degree of diastereoselectivity. uminho.pt When a chiral amine, such as (R)-1-phenylethylamine, is used to form the imine from a glyoxylate ester, the resulting chiral imine can direct the stereochemistry of the cycloaddition, leading to high asymmetric induction in the final pipecolic acid derivatives. rsc.org The reactions are highly regiospecific and exhibit high diastereoselectivity, with the exo or endo product preference depending on whether the diene is cyclic or acyclic. wikipedia.orgrsc.org

| Imine Source | Diene | Key Feature | Product Class | Reference |

|---|---|---|---|---|

| Ethyl glyoxylate + Chiral 1-phenylethylamine | Cyclic and Acyclic Dienes | High asymmetric induction and diastereoselectivity | Optically active pipecolic acid derivatives | rsc.org |

| Glyoxylate Imines | Danishefsky's Diene | Lewis acid catalysis enhances reactivity | Dihydropyridone adducts | uminho.pt |

| Glyoxylate-derived Acylhydrazones | Non-Danishefsky-type Dienes | Catalyzed by chiral silicon Lewis acid | Tetrahydropyridines | nih.gov |

[3+2] and Other Cycloaddition Pathways

Beyond [4+2] cycloadditions, derivatives of this compound are precursors for [3+2] cycloaddition reactions. The intermediate imine can be converted into an azomethine ylide, a nitrogen-based 1,3-dipole. wikipedia.org Azomethine ylides are typically generated in situ and readily react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to afford five-membered N-heterocycles like pyrrolidines and pyrrolines. wikipedia.orgnih.gov

One common method for generating the required azomethine ylide involves the reaction of the glyoxylate-derived imine with an α-amino acid, such as sarcosine, which undergoes decarboxylative condensation. nih.gov The resulting cycloaddition is highly regio- and stereoselective, providing a powerful tool for constructing complex, stereochemically rich pyrrolidine (B122466) scaffolds. nih.gov This methodology is a cornerstone in the synthesis of numerous biologically active compounds and natural products. nih.gov

Functionalization of the Hydroxyl and Methoxy Groups

The presence of both a hydroxyl and a methoxy group on the same stereocenter offers opportunities for selective functionalization, leading to the synthesis of various derivatives.

The hydroxyl group of this compound can undergo alkylation and acylation reactions to afford the corresponding ethers and esters. While specific literature on the alkylation of this compound with alkyl halides is limited, the general principles of hemiacetal chemistry suggest that the hydroxyl group can be alkylated under appropriate conditions. For instance, the reaction of methyl glyoxylate methyl hemiacetal with acrylamide (B121943) in the presence of an alcohol leads to the formation of an alkyl ether derivative, demonstrating the accessibility of the hydroxyl group for alkylation.

A notable example of the functionalization of the hydroxyl group involves its reaction with β-amino alcohols. In a study by Mancilla Percino and Cruz Hernandez, methyl 2-hydroxy-2-methoxyacetate was reacted with various N-substituted β-amino alcohols, such as N-methylethanolamine and N-benzylethanolamine. illinois.edu This reaction, which can be considered a form of N-alkylation where the hydroxyl group is displaced, leads to the formation of novel methyl-2-[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates. illinois.edu The reaction conditions and the structure of the resulting products are summarized in the table below.

| Reactant 1 | Reactant 2 (β-amino alcohol) | Solvent/Conditions | Product |

| Methyl 2-hydroxy-2-methoxyacetate | N-methylethanolamine | Benzene/ethanol, formic acid | Methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate |

| Methyl 2-hydroxy-2-methoxyacetate | N-benzylethanolamine | Benzene/ethanol, formic acid | Methyl-2-[N-benzyl-N-(2-hydroxyethyl)]amino-2-hydroxyactetate |

| Methyl 2-hydroxy-2-methoxyacetate | (1R,2S)-(-)-ephedrine | Benzene/ethanol, formic acid | Methyl-2{N-methyl-N-[(2R,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates |

| Methyl 2-hydroxy-2-methoxyacetate | (1S,2S)-(+)-pseudoephedrine | Benzene/ethanol, formic acid | Methyl-2{N-methyl-N-[(2S,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates |

Acylation of the hydroxyl group can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction would yield the corresponding α-acyloxy-α-methoxy ester. While specific examples for this compound are not prevalent in the literature, the selective acylation of alcoholic hydroxyl groups in the presence of other functionalities is a well-established transformation in organic synthesis. researchgate.net

The reduction of the ester functionality in this compound would yield the corresponding diol, (2S)-1-methoxyethane-1,2-diol. Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄). These reagents are powerful enough to reduce the ester group while potentially leaving the methoxy group intact. The choice of reducing agent and reaction conditions would be crucial to achieve selectivity and avoid undesired side reactions.

Transition Metal-Catalyzed Reactions

The application of transition metal catalysis in the functionalization of this compound opens up avenues for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While direct palladium-catalyzed arylation of the α-position of this compound has not been extensively reported, related transformations suggest its feasibility. For instance, palladium-catalyzed α-arylation of esters is a known process, typically involving the formation of an enolate intermediate. The presence of the hydroxyl group in the target molecule could influence the course of such a reaction, potentially participating in the catalytic cycle or requiring protection prior to the cross-coupling step.

General palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are fundamental in modern organic synthesis. wildlife-biodiversity.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The application of these methods to derivatives of this compound, for example, by converting the hydroxyl group into a suitable leaving group, could provide a pathway to arylated or vinylated products.

Rhodium catalysts are known to mediate a variety of organic transformations, including C-H activation and olefination reactions. A study by Gandeepan and Cheng demonstrated the rhodium-catalyzed ortho-olefination of arene esters, where the ester group acts as a directing group to facilitate C-H activation. nih.gov Although this example does not directly involve this compound, it highlights the potential for rhodium catalysis to functionalize derivatives of this compound that contain an aromatic ring.

Rhodium carbenoids, generated from diazo compounds, are also versatile intermediates in organic synthesis. While no specific examples with this compound are reported, the reactivity of rhodium carbenoids with alcohols and esters is well-documented, suggesting potential for O-H insertion or other transformations.

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are crucial for understanding and optimizing the reactivity of this compound.

The alkylation of the hydroxyl group likely proceeds through a mechanism analogous to acetal (B89532) formation. chemistrysteps.commasterorganicchemistry.com Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an oxocarbenium ion. Subsequent nucleophilic attack by an alcohol would then yield the acetal. In the case of alkylation with an alkyl halide, a base would be used to deprotonate the hydroxyl group, forming an alkoxide that can then act as a nucleophile.

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.eduwildlife-biodiversity.com In a potential α-arylation reaction, the palladium(0) catalyst would first undergo oxidative addition with an aryl halide. The resulting palladium(II) complex would then react with the enolate of the ester (formed by deprotonation) in a transmetalation step. Finally, reductive elimination from the palladium(II) intermediate would yield the α-arylated product and regenerate the palladium(0) catalyst.

Rhodium-catalyzed C-H activation mechanisms often involve the coordination of a directing group to the metal center, followed by cyclometalation to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an olefin, leading to the functionalized product.

Kinetic Studies of Reaction Pathways

Currently, detailed kinetic studies focusing specifically on the reaction pathways of this compound are not extensively documented in publicly available scientific literature. While the compound is utilized in various chemical syntheses, comprehensive investigations into the rates and concentration dependencies of its reactions appear to be a subject for future research.

Elucidation of Stereocontrol Mechanisms

The stereochemical outcomes of reactions involving methyl 2-hydroxy-2-methoxyacetate are influenced by reaction conditions and the chirality of the reagents. A study on the reaction of racemic methyl 2-hydroxy-2-methoxyacetate with chiral β-amino alcohols, such as (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine, provides insight into the factors governing stereocontrol. scielo.org.mx

In the presence of a benzene/ethanol solvent system with formic acid, the reaction with these chiral amino alcohols leads to the formation of acyclic diastereomeric products. scielo.org.mx For instance, the reaction with (1R,2S)-(-)-ephedrine yields methyl-2{N-methyl-N-[(2R,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates, and the reaction with (1S,2S)-(+)-pseudoephedrine produces methyl-2{N-methyl-N-[(2S,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates. scielo.org.mx The formation of diastereomers in these reactions highlights the influence of the stereocenters in the β-amino alcohols on the reaction pathway.

Interestingly, when the reaction is conducted without a solvent, cyclic compounds are formed. scielo.org.mx The reaction with (1R,2S)-(-)-ephedrine yields (2S,5S,6R)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one, and with (1S,2S)-(+)-pseudoephedrine, the product is (2S,5S,6S)-2-hydroxy-4,5-dmiethyl-6-phenylperhydro-1,4-oxazin-3-one. scielo.org.mx

Theoretical calculations have been employed to determine the minimum energy of the preferred conformations of the acyclic diastereomeric products. scielo.org.mx This computational approach is crucial in understanding the steric and electronic interactions that dictate the facial selectivity of the reaction and, consequently, the stereochemical identity of the major product. The specific conformations adopted by the transition states, influenced by the existing stereocenters of the reactants, are key to elucidating the mechanism of stereocontrol.

The table below summarizes the different products obtained from the reaction of methyl 2-hydroxy-2-methoxyacetate with different β-amino alcohols under varying solvent conditions. scielo.org.mx

| Reactant (β-amino alcohol) | Solvent Condition | Product Type | Product Name |

|---|---|---|---|

| N-methylethanolamine | Benzene/ethanol and formic acid | Acyclic | methyl-2-[N-methyl-N-(2-hydroxyethyl)]amino-2-hydroxyacetate |

| N-benzylethanolamine | Benzene/ethanol and formic acid | Acyclic | methyl-2[N-benzyl-N-(2-hydroxyethyl)]amino-2-hydroxyactetate |

| (1R,2S)-(-)-ephedrine | Benzene/ethanol and formic acid | Acyclic (diastereomers) | methyl-2{N-methyl-N-[(2R,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates |

| (1S,2S)-(+)-pseudoephedrine | Benzene/ethanol and formic acid | Acyclic (diastereomers) | methyl-2{N-methyl-N-[(2S,1S)-2-phenyl-1-methyl-2-hydroxyethyl]}amino-2-hydroxyacetates |

| N-methylethanolamine | Without solvent | Cyclic | 2-hydroxy-4-methylperhydro-1,4-oxazin-3-ones |

| N-benzylethanolamine | Without solvent | Cyclic | 2- hydroxy-4-benzylperhydro-1,4-oxazin-3-one |

| (1R,2S)-(-)-ephedrine | Without solvent | Cyclic | (2S,5S,6R)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one |

| (1S,2S)-(+)-pseudoephedrine | Without solvent | Cyclic | (2S,5S,6S)-2-hydroxy-4,5-dmiethyl-6-phenylperhydro-1,4-oxazin-3-one |

Stereochemical Aspects and Chiral Recognition in Reactions of Methyl 2s 2 Hydroxy 2 Methoxyacetate

Diastereoselectivity in Derivatization Reactions

Influence of Chiral Auxiliaries and Substrates

The reaction of racemic methyl 2-hydroxy-2-methoxyacetate with chiral β-amino alcohols serves as an excellent model for demonstrating the influence of a chiral substrate on inducing diastereoselectivity. A study by Mancilla Percino and Cruz Hernandez (2007) investigated its reaction with enantiomerically pure amino alcohols such as (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine. nih.gov In these reactions, the chiral amino alcohol acts as both a reactant and a chiral auxiliary, directing the formation of the resulting diastereomeric amino-hydroxyacetate products.

The inherent chirality of the amino alcohol creates a diastereomeric relationship between the transition states leading to the products, resulting in differential reaction rates and, consequently, a non-equimolar mixture of diastereomers. For instance, the reaction with (1R,2S)-(-)-ephedrine yielded two diastereomers in a 60:40 ratio, while the reaction with (1S,2S)-(+)-pseudoephedrine produced a different pair of diastereomers in a more selective 80:20 ratio. nih.gov This highlights how the specific stereochemistry of the substrate directly dictates the degree of diastereoselection.

Control over Relative Stereochemistry in Product Formation

The degree of control over the relative stereochemistry in these derivatization reactions is quantifiable by the diastereomeric ratio (d.r.) of the products. The reaction conditions can further influence this selectivity. In the aforementioned study, reacting methyl 2-hydroxy-2-methoxyacetate with chiral amino alcohols under solvent-free conditions led to cyclization, forming 2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one derivatives.

The formation of these cyclic products proceeds with a defined relative stereochemistry, demonstrating effective control. For example, the reaction with (1S,2S)-(+)-pseudoephedrine yields (2S,5S,6S)-2-hydroxy-4,5-dimethyl-6-phenylperhydro-1,4-oxazin-3-one as a major product. The stereochemistry of the newly formed C2 center in the oxazinone ring is directed by the existing stereocenters of the pseudoephedrine backbone.

The observed diastereoselectivity can be summarized in the following table, based on the findings from the reaction with chiral amino alcohols. nih.gov

| Chiral Amino Alcohol | Product Type | Diastereomeric Ratio (d.r.) |

| (1R,2S)-(-)-Ephedrine | Acyclic Amino-hydroxyacetate | 60:40 |

| (1S,2S)-(+)-Pseudoephedrine | Acyclic Amino-hydroxyacetate | 80:20 |

Enantioselective Processes Facilitated by Methyl (2S)-2-Hydroxy-2-Methoxyacetate Derivatives

While the (2S) enantiomer of methyl 2-hydroxy-2-methoxyacetate is a valuable chiral building block, specific documented examples of its derivatives being used to facilitate enantioselective processes are not widespread in readily available literature. Conceptually, as a chiral synthon, its enantiomerically pure form can be incorporated into a larger molecule to synthesize complex targets like natural products or pharmaceuticals. The synthesis of optically active α-hydroxy acids and their derivatives is a field where such chiral precursors are fundamentally important. google.com Enzymatic methods, for instance, offer a powerful route for the enantioselective production of α-hydroxy carbonyl compounds from prochiral precursors, highlighting a potential pathway to synthesize or utilize the title compound. google.com

Conformational Analysis and Stereoelectronic Effects

The stereochemical outcome of reactions involving derivatives of this compound is profoundly influenced by the conformational preferences of the reactants and transition states. Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, play a crucial role.

Theoretical calculations performed on the diastereomeric acyclic products from the reaction with ephedrine (B3423809) and pseudoephedrine reveal distinct conformational preferences. nih.gov These molecules tend to adopt conformations that minimize steric hindrance while maximizing stabilizing interactions, such as intramolecular hydrogen bonding. The preferred conformations of the major and minor diastereomers differ in the spatial arrangement of their bulky substituents. nih.gov

Retention and Inversion of Stereochemistry in Chemical Transformations

The concepts of retention and inversion of stereochemistry are fundamental to understanding reactions at a chiral center. A chemical transformation occurring at the C2 stereocenter of this compound would result in either the retention of the (S)-configuration or its inversion to the (R)-configuration.

Currently, specific studies detailing nucleophilic substitution reactions directly at the C2 center of this compound and their stereochemical outcomes are limited in the scientific literature. Generally, reactions involving the hydroxyl or methoxy (B1213986) groups as leaving groups would be required to study this phenomenon. The outcome would likely depend on the reaction mechanism. A classic SN2 mechanism, involving a backside attack by a nucleophile, would be expected to proceed with a complete inversion of stereochemistry. Conversely, a mechanism involving a double inversion or a front-side attack, though less common, would lead to retention of the original configuration. Such stereochemical control is critical in the synthesis of many biologically active molecules. moldb.com

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of Methyl 2s 2 Hydroxy 2 Methoxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution NMR Techniques for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation for methyl (2S)-2-hydroxy-2-methoxyacetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For methyl 2-hydroxy-2-methoxyacetate, the following proton signals are expected: a singlet for the methyl ester protons (-COOCH₃), a singlet for the methoxy (B1213986) protons (-OCH₃), a signal for the methine proton (-CH(OH)(OCH₃)), and a signal for the hydroxyl proton (-OH). The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the methine carbon, the methoxy carbon, and the methyl ester carbon. The chemical shifts of these carbons provide insight into their bonding and functional group environment.

A study by Mancilla Percino et al. (2007) on the synthesis of derivatives of methyl 2-hydroxy-2-methoxyacetate utilized ¹H and ¹³C NMR for the characterization of their products, highlighting the utility of these techniques in tracking chemical transformations. scielo.org.mx

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ester Methyl Protons | ¹H | ~3.8 | Singlet |

| Methoxy Protons | ¹H | ~3.5 | Singlet |

| Methine Proton | ¹H | ~4.5 | Singlet |

| Hydroxyl Proton | ¹H | Variable | Singlet (broad) |

| Carbonyl Carbon | ¹³C | ~170 | - |

| Methine Carbon | ¹³C | ~95 | - |

| Methoxy Carbon | ¹³C | ~58 | - |

| Ester Methyl Carbon | ¹³C | ~53 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Experiments (e.g., HETCOR, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more profound understanding of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a derivative of this compound, COSY would be instrumental in establishing the connectivity within alkyl chains or other proton-containing moieties.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal correlations between directly bonded protons and heteronuclei, most commonly ¹³C. For the parent compound, a HETCOR or HSQC spectrum would show cross-peaks connecting the methine proton signal to the methine carbon signal, the methyl ester proton signal to the methyl ester carbon signal, and the methoxy proton signal to the methoxy carbon signal. The work by Mancilla Percino et al. (2007) employed HETCOR to confirm the structure of their synthesized derivatives. scielo.org.mx

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry and spatial proximity of atoms. It identifies protons that are close to each other in space, regardless of whether they are bonded. For a chiral molecule like this compound, NOESY could potentially be used to probe the preferred conformation and the spatial relationship between the different substituents around the chiral center, especially in more complex derivatives.

Chiral NMR Solvating Agents and Derivatizing Agents for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the creation of different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For an α-hydroxy ester like this compound, chiral alcohols or acids could serve as effective CSAs.

Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the analyte to form stable diastereomers. researchgate.net These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. For this compound, the hydroxyl group provides a reactive site for derivatization with a CDA. A recent study has demonstrated a chiral derivatization technique for resolving 2-hydroxy acids by NMR. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₄H₈O₄. nih.gov The calculated exact mass for this formula is 120.04226 Da. uni.lu An HRMS measurement that corresponds to this value would confirm the elemental composition of the molecule.

Interactive Data Table: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₈O₄ | nih.gov |

| Molecular Weight | 120.1 g/mol | nih.gov |

| Exact Mass | 120.04226 Da | uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, common fragmentation pathways for esters and ethers would be expected. Alpha-cleavage next to the oxygen atoms is a likely fragmentation route. libretexts.org A study on the fragmentation of alpha-hydroxy carboxylic acids revealed a diagnostic peak at m/z 45, corresponding to the hydroxycarbonyl (B1239141) anion. nih.gov The fragmentation of this compound would likely involve:

Loss of the methoxy group (-OCH₃) to give a fragment ion.

Loss of the methyl ester group (-COOCH₃).

Cleavage of the C-C bond.

A detailed analysis of the MS/MS spectrum would allow for the piecing together of the molecular structure based on the masses of the observed fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

In the analysis of this compound, IR spectroscopy reveals characteristic absorption bands corresponding to its key functional groups. A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The presence of the ester carbonyl group (C=O) gives rise to a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester and ether linkages are expected to produce strong bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl groups typically appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak and difficult to observe in Raman spectra, the C=O stretch of the ester provides a moderately intense band. The C-H stretching and bending vibrations of the methyl and methoxy groups are also readily observable. The combination of IR and Raman data allows for a comprehensive inventory of the functional groups present in the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500-3200 | Broad, Medium (IR) |

| Carbonyl (C=O) | Stretching | 1750-1735 | Strong (IR), Medium (Raman) |

| C-O (Ester, Ether) | Stretching | 1300-1000 | Strong (IR) |

| Methyl (C-H) | Stretching | 2990-2850 | Medium (IR & Raman) |

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of atoms.

For a chiral molecule like this compound, successful crystallization and subsequent X-ray diffraction analysis would provide unequivocal proof of its (S)-configuration at the stereocenter. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. Furthermore, the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure or by using specific X-ray wavelengths, allows for the determination of the absolute configuration without the need for a known chiral reference.

While obtaining suitable crystals for X-ray diffraction can be a significant challenge, the structural information it provides is unparalleled in its detail and certainty. For derivatives of this compound, X-ray crystallography can be used to confirm the retention or inversion of stereochemistry during chemical transformations.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Z | Number of molecules per unit cell |

| Final R-factor | A measure of the agreement between the calculated and observed structure factors |

Chiroptical Methods

Chiroptical methods are a group of analytical techniques that are sensitive to the chirality of molecules. They rely on the differential interaction of chiral substances with polarized light.

Optical Rotation and Specific Rotation Measurements

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated using the Biot equation:

[α]λT = α / (l × c)

where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

For this compound, a measurement of its specific rotation would yield a specific value (either positive for dextrorotatory or negative for levorotatory) that is characteristic of the (S)-enantiomer under defined conditions. This value is crucial for quality control, allowing for the determination of enantiomeric purity. A racemic mixture (an equal mixture of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The spectrum exhibits positive or negative peaks, known as Cotton effects, which are characteristic of the chromophores and their chiral environment within the molecule.

For this compound, the ester carbonyl group acts as a chromophore. The n → π* electronic transition of the carbonyl group, typically occurring in the 210-220 nm region, is expected to give rise to a Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) can often be correlated with the absolute configuration of the α-carbon. For many α-hydroxy esters, empirical rules, such as the sector rules for esters, can be applied to predict the sign of the Cotton effect based on the conformation of the molecule and the stereochemistry at the chiral center. The CD spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer's spectrum.

Table 3: Comparison of Chiroptical Methods

| Technique | Principle | Information Obtained |

|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light. | Magnitude and sign of rotation, enantiomeric purity. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. For chiral molecules, specialized chromatographic methods are required to separate enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of compounds in a mixture. For the analysis of chiral compounds like this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

The choice of the CSP is critical and is often based on the functional groups present in the analyte. For an α-hydroxy ester, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

A typical chiral HPLC analysis of a sample of this compound would involve injecting the sample onto the chiral column and monitoring the eluent with a suitable detector, such as a UV detector. The resulting chromatogram would show two distinct peaks for the (S) and (R) enantiomers if both are present. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee) and, therefore, the optical purity of the sample.

Table 4: Typical Parameters for Chiral HPLC Method Development

| Parameter | Options and Considerations |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type, macrocyclic antibiotic phases. |

| Mobile Phase | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol (B129727)/Water with additives. |

| Flow Rate | Optimized for best resolution and analysis time (e.g., 0.5 - 1.5 mL/min). |

| Temperature | Can influence selectivity and resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar, chiral molecule like this compound, direct GC-MS analysis is challenging due to its relatively low volatility and potential for thermal degradation in the GC inlet and column. The presence of a free hydroxyl group can also lead to poor peak shape and interactions with the stationary phase. To overcome these limitations, chemical derivatization is an essential prerequisite for robust and reproducible GC-MS analysis.

A common and effective derivatization strategy for compounds containing hydroxyl groups is silylation. nih.govyoutube.com This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This transformation yields the more volatile and thermally stable methyl (2S)-2-methoxy-2-(trimethylsilyloxy)acetate, which is amenable to GC-MS analysis.

For the enantioselective analysis of this compound, a chiral GC column is necessary to separate the (2S) and (2R) enantiomers. gcms.cz These columns typically employ a stationary phase containing a chiral selector, such as a cyclodextrin (B1172386) derivative, which interacts stereospecifically with the enantiomers, leading to different retention times. gcms.czchromatographyonline.com

The subsequent mass spectrometry analysis, typically employing electron ionization (EI) at 70 eV, provides a characteristic fragmentation pattern that serves as a chemical fingerprint for the derivatized molecule. nih.gov The fragmentation of the TMS-derivatized this compound would be expected to follow predictable pathways for esters and silylated ethers.

Detailed Research Findings

The electron ionization mass spectrum of the trimethylsilyl derivative of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. While a molecular ion peak ([M]⁺) may be observed, it is often of low abundance for such derivatives. The fragmentation is typically dominated by α-cleavages and rearrangements.

Key fragmentation pathways for methyl (2S)-2-methoxy-2-(trimethylsilyloxy)acetate include:

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group from the ester moiety results in a prominent [M-31]⁺ ion.

Loss of the carbomethoxy group (•COOCH₃): Cleavage of the entire methyl ester group leads to an [M-59]⁺ ion.

Cleavage of the C-C bond: Fission of the bond between the two central carbon atoms can occur, leading to characteristic fragment ions.

Ions characteristic of the silyl (B83357) group: The presence of the TMS group gives rise to characteristic ions at m/z 73 ([Si(CH₃)₃]⁺) and m/z 75, which are indicative of silylated compounds.

The relative abundances of these fragment ions provide a unique mass spectrum that can be used for identification and quantification. The table below summarizes the hypothetical, yet scientifically grounded, GC-MS parameters and expected mass spectral data for the analysis of the TMS-derivatized compound.

Interactive Data Table: GC-MS Parameters and Predicted Mass Spectral Data for Derivatized this compound

| Parameter | Value/Description | Rationale |

| Analyte | Methyl (2S)-2-methoxy-2-(trimethylsilyloxy)acetate | Derivatized form of this compound for enhanced volatility and stability. nih.govyoutube.com |

| GC Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a cyclodextrin-based stationary phase) | To achieve enantioselective separation of the (2S) and (2R) enantiomers. gcms.czchromatographyonline.com |

| Injection Mode | Split/Splitless (e.g., Splitless for trace analysis) | To ensure efficient transfer of the analyte onto the column. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte without thermal degradation. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Inert carrier gas commonly used in GC-MS. |

| Oven Temperature Program | Initial temp: 60°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min | A temperature gradient to ensure good separation of the enantiomers and other potential components. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| MS Analyzer | Quadrupole | Common mass analyzer used in GC-MS systems. |

| Scan Range | m/z 40-300 | To detect the molecular ion and all significant fragment ions. |

| Predicted Major Fragment Ions (m/z) | 161 ([M-31]⁺) | Loss of •OCH₃ from the ester. |

| 133 ([M-59]⁺) | Loss of •COOCH₃ from the ester. | |

| 117 | Fragment from C-C bond cleavage. | |

| 73 ([Si(CH₃)₃]⁺) | Characteristic ion for the trimethylsilyl group. |

Theoretical and Computational Investigations of Methyl 2s 2 Hydroxy 2 Methoxyacetate Chemistry

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of molecular properties based on the principles of quantum mechanics. For methyl (2S)-2-hydroxy-2-methoxyacetate, these calculations are used to determine its most stable three-dimensional shape (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density.

Detailed research findings from DFT studies on molecules analogous to this compound typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p). scielo.org.mxukm.myjmcs.org.mx These calculations yield optimized molecular geometries, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-O bond lengths of the ester, ether, and alcohol groups, as well as the crucial dihedral angles around the central C-C bond that define the molecule's conformation.

Furthermore, DFT is used to compute electronic properties such as the distribution of atomic charges, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) map. scielo.org.mxresearchgate.net The MEP map is particularly insightful, as it visualizes regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for nucleophilic and electrophilic attack. scielo.org.mxresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom Specification | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C=O (ester) | C4=O2 | ~1.21 Å |

| C-O (ester) | C4-O3 | ~1.34 Å |

| C-O (methoxy) | C2-O1 | ~1.42 Å |

| C-O (hydroxyl) | C2-O4 | ~1.43 Å |

| C-C | C2-C4 | ~1.53 Å |

| Bond Angles | ||

| O=C-O (ester) | O2=C4-O3 | ~124° |

| C-C-O (methoxy) | C4-C2-O1 | ~109° |

| C-C-O (hydroxyl) | C4-C2-O4 | ~110° |

| Dihedral Angle | O1-C2-C4-O2 | Varies with conformer |

Note: These are typical, representative values for similar functional groups. Actual calculated values would be specific to the optimized minimum-energy conformer.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy, albeit often at a higher computational cost than DFT.

While DFT is often sufficient for geometry optimization, higher-level ab initio methods, particularly MP2 and CCSD(T), are frequently used to obtain more accurate single-point energies for the DFT-optimized geometries. This approach provides a benchmark for the energies of different conformers or transition states. For a relatively small molecule like this compound, these high-accuracy energy calculations are computationally feasible and provide a reliable assessment of relative stabilities and reaction barriers.

Conformational Landscape Analysis

The flexibility of the acyclic structure of this compound means it can exist in multiple spatial arrangements, or conformations, resulting from rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformers (the global minimum) and the energy barriers that separate them.

The conformational landscape is typically explored by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more key dihedral angles. researchgate.net For this molecule, the most important dihedral angle is that around the central C2-C4 bond. The resulting energy profile reveals low-energy conformers and the transition states that connect them. Theoretical calculations have been used to determine the minimum energy of preferred conformations for products derived from methyl 2-hydroxy-2-methoxy acetate (B1210297). scielo.org.mx The stability of these conformers is governed by a delicate balance of several factors:

Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl and methoxy (B1213986) groups, can destabilize certain conformations.

Intramolecular Hydrogen Bonding: A favorable interaction can occur between the hydroxyl group's hydrogen and an oxygen atom of the ester or methoxy group, stabilizing specific folded conformations.

Hyperconjugation and Dipole Interactions: Subtle electronic effects, including the alignment of bond dipoles and orbital overlap between adjacent groups, also contribute to conformational preference.

Reaction Pathway Modeling and Transition State Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling its reactions with other reagents, such as its documented reaction with β-amino alcohols. scielo.org.mx

Reaction pathway modeling involves identifying the lowest energy path that connects reactants to products. This path proceeds through a high-energy point known as the transition state (TS). Locating the precise geometry and energy of the transition state is a primary goal of these calculations. DFT methods are widely used to optimize the structures of transition states and calculate the activation energy (the energy difference between the reactants and the TS), which is a key determinant of the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the desired reactants and products. This modeling provides a step-by-step molecular movie of the reaction, revealing the bond-breaking and bond-forming events as they occur.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, theoretical spectra can be generated and compared directly with experimental results, aiding in structure confirmation and spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared to an experimental spectrum to help assign specific peaks to the vibrations of functional groups (e.g., C=O stretch, O-H stretch). scielo.org.mxjmcs.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of isotropic magnetic shielding constants for atoms like ¹H and ¹³C. These values can be converted into chemical shifts (δ) and compared with experimental NMR data to confirm the structure and assign resonances, especially for complex molecules. scielo.org.mxjmcs.org.mx

Table 2: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) | Assignment |

| C1 | ~56.0 | 55.8 | -OC H₃ (methoxy) |

| C2 | ~102.5 | 102.1 | C H(OH)(OCH₃) |

| C3 | ~52.5 | 52.1 | -OC H₃ (ester) |

| C4 | ~171.0 | 170.6 | C =O (ester) |

Note: Predicted values are representative and depend on the level of theory, basis set, and solvent model used. Experimental values are hypothetical for illustrative purposes.

Chirality and Stereoselectivity Modeling

The "(2S)" designation indicates that methyl 2-hydroxy-2-methoxyacetate is a chiral molecule. Computational methods are essential for understanding the origins of stereoselectivity in reactions involving such chiral compounds. rsc.orgnih.gov

When this compound reacts with another molecule, it can lead to the formation of diastereomeric products. The ratio of these products is determined by the difference in the activation energies of the diastereomeric transition states leading to their formation.

By modeling the reaction pathways for the formation of each possible stereoisomer, computational chemists can calculate the energies of the competing transition states. acs.org A lower activation energy for one pathway implies that the corresponding stereoisomer will be formed faster and will therefore be the major product. This analysis provides a quantitative prediction of the reaction's stereochemical outcome and offers insights into the specific non-covalent interactions (e.g., steric clashes, hydrogen bonds) within the transition state that control the stereoselectivity. rsc.orgnih.gov This predictive power is crucial for the rational design of stereoselective syntheses. rsc.org

Applications of Methyl 2s 2 Hydroxy 2 Methoxyacetate As a Key Chiral Building Block and Intermediate

Synthesis of Complex Organic Molecules and Scaffolds

The reactivity of the functional groups in methyl (2S)-2-hydroxy-2-methoxyacetate makes it an excellent starting material for the synthesis of more elaborate and biologically relevant molecular scaffolds.

While the direct application of this compound in the synthesis of bicyclic proline analogues and hydantoins is not extensively documented in readily available literature, its utility as a precursor for other heterocyclic systems, such as oxazinones, has been demonstrated.

Oxazinones:

Research has shown that methyl 2-hydroxy-2-methoxy acetate (B1210297) can react with β-amino alcohols to yield 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. scielo.org.mx This reaction proceeds via an initial amination, followed by cyclization. For instance, the reaction with N-substituted ethanolamines can be directed to form either acyclic amino acetates or the cyclized oxazinone products depending on the reaction conditions. scielo.org.mx The reaction carried out without a solvent tends to favor the formation of the cyclic 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. scielo.org.mx

The synthesis of these oxazinone frameworks is significant as they are core structures in various biologically active molecules. The chirality of the starting material can be leveraged to produce enantiomerically enriched oxazinone derivatives.

Bicyclic Proline Analogues and Hydantoins:

The synthesis of conformationally constrained amino acids like bicyclic proline analogues is of great interest in medicinal chemistry for the design of peptides and peptidomimetics with improved properties. nih.govnih.gov Similarly, hydantoins are a well-known class of heterocyclic compounds with a broad range of biological activities, including anticonvulsant and antiarrhythmic properties. researchgate.netnih.gov Common synthetic routes to hydantoins often involve the reaction of an amino acid or its ester with a cyanate (B1221674) or isocyanate, or the Bucherer-Bergs reaction. researchgate.netnih.govorganic-chemistry.org While α-hydroxy esters are conceptually potential precursors to α-amino acids and their derivatives, specific examples detailing the conversion of this compound to bicyclic proline analogues or hydantoins are not prominently featured in the surveyed literature.

This compound can be considered a protected form of methyl glyoxylate (B1226380), a key C2 building block in organic synthesis. As a chiral glyoxylate equivalent, it offers the potential for stereocontrolled additions of nucleophiles to the carbonyl group, a common strategy in the total synthesis of natural products. rsc.org The inherent chirality of the (2S) stereocenter can influence the stereochemical outcome of reactions at the adjacent carbonyl carbon, making it a valuable tool in asymmetric synthesis.

While the general utility of chiral glyoxylates in natural product synthesis is well-established, specific and detailed examples of the application of this compound as a glyoxylate equivalent in the total synthesis of a named natural product are not extensively detailed in the reviewed literature. However, its structural features strongly suggest its potential in this capacity, for instance, in the synthesis of complex polyketides or alkaloids where the introduction of a C2 unit with defined stereochemistry is required.

Derivatization to Chiral Auxiliaries and Ligands

The development of new chiral auxiliaries and ligands is crucial for the advancement of asymmetric catalysis. Chiral molecules derived from readily available starting materials, known as the "chiral pool," are particularly attractive for this purpose. This compound, with its defined stereochemistry and multiple functional groups, represents a potential starting material for the synthesis of novel chiral auxiliaries and ligands.

The hydroxyl and ester functionalities can be readily modified to introduce other coordinating groups or to attach the molecule to a solid support. For example, the hydroxyl group could be converted into a phosphine (B1218219) or an amine, which are common coordinating moieties in transition metal catalysis. The ester could be reduced to an alcohol, providing another site for functionalization.

Despite this potential, a thorough review of the scientific literature did not yield specific examples of the derivatization of this compound into widely used chiral auxiliaries or ligands for asymmetric catalysis. Further research in this area could lead to the development of new and effective tools for stereoselective synthesis.

Industrial and Large-Scale Synthetic Utility

The industrial application of a chiral building block is dependent on factors such as its availability, cost, and the efficiency of the processes in which it is used. This compound is commercially available from various suppliers, indicating its accessibility for larger-scale applications. chemicalbook.comsigmaaldrich.comscbt.com

Its use as a chemical reagent in pharmaceutical synthesis has been noted, for instance, in the preparation of derivatives of Bryostatin 1, which are of interest for their potential as protein kinase C inhibitors in cancer therapy. chemicalbook.comchemicalbook.com This suggests that the compound is stable and reactive under conditions that are amenable to pharmaceutical manufacturing.

While patents and publications often describe the synthesis of related compounds on a larger scale, specific and detailed case studies on the multi-kilogram or industrial-scale synthesis utilizing this compound as a key starting material are not widely reported in the public domain. The development of robust and scalable processes is a key aspect of industrial chemistry, and the application of this chiral building block in such processes remains an area with potential for further disclosure.

Development of Novel Chemical Tools and Reagents

The unique combination of functional groups in this compound makes it a candidate for the development of novel chemical tools and reagents for organic synthesis. For example, its structure could be incorporated into probes for studying biological processes or as a component of a new class of organocatalysts.

The α-hydroxy-α-methoxy ester moiety could potentially be used to develop new reagents for stereoselective transformations. The hydroxyl group could act as a directing group in certain reactions, while the methoxy (B1213986) group could serve as a protecting group or be involved in the reaction mechanism.

However, a comprehensive search of the scientific literature did not reveal specific instances where this compound has been explicitly developed into a named chemical tool or reagent with a specific application in organic synthesis. This represents an area where further research could unlock new synthetic methodologies.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules. hilarispublisher.com While methods for producing chiral α-hydroxy esters exist, future research will concentrate on developing more efficient, sustainable, and highly stereoselective routes to methyl (2S)-2-hydroxy-2-methoxyacetate.

Key areas of development include:

Enantioselective Catalysis: The use of chiral catalysts to produce a specific enantiomer from a racemic or prochiral starting material is a powerful strategy. hilarispublisher.com Research into novel chiral transition metal complexes and organocatalysts could lead to highly selective methods for synthesizing the (2S) enantiomer. hilarispublisher.com

Biocatalysis: Enzymes are highly selective natural catalysts that can operate under mild conditions. hilarispublisher.com The application of enzymes like ketoreductases for the asymmetric reduction of a corresponding ketoester precursor presents a promising green chemistry approach. nih.gov For instance, ketoreductases have been successfully used to produce other chiral hydroxy esters with high yield and enantiomeric excess (>99%). nih.gov Similarly, esterases, such as pig liver esterase, have been employed for the asymmetric hydrolysis of symmetric diesters to generate chiral half-esters, which can then be converted into the desired target molecule. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature remains a cornerstone of asymmetric synthesis. sciencenet.cn Future work may involve devising innovative synthetic pathways from different chiral pool molecules to access this compound.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Methodology | Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. | High enantioselectivity, catalytic nature (low loading), broad substrate scope. hilarispublisher.com | Development of new, more efficient chiral ligands and transition metal complexes. |